2-Methoxy-5-methylphenylboronic acid

概述

描述

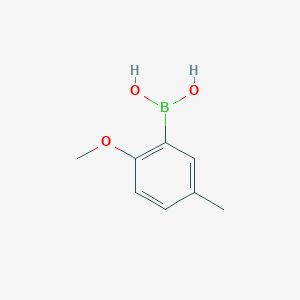

2-Methoxy-5-methylphenylboronic acid, also known as (2-methoxy-5-methylphenyl)boronic acid, is an organic compound with the molecular formula C8H11BO3 and a molecular weight of 165.98 g/mol . This compound is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to two hydroxyl groups and an aromatic ring. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

准备方法

2-Methoxy-5-methylphenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-4-methylanisole with n-butyllithium, followed by the addition of trimethylborate and subsequent hydrolysis . The reaction conditions typically involve low temperatures (-78°C) to ensure the stability of the intermediates. Industrial production methods may vary, but they generally follow similar principles, often utilizing large-scale reactors and optimized conditions to maximize yield and purity .

化学反应分析

科学研究应用

Chemistry

Suzuki-Miyaura Cross-Coupling Reactions:

2-Methoxy-5-methylphenylboronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

| Reaction Type | Application |

|---|---|

| Carbon-Carbon Bond Formation | Synthesis of pharmaceuticals |

| Polymer Chemistry | Development of advanced materials |

Biology

Enzyme Inhibition:

Boronic acids, including this compound, are known for their ability to inhibit enzymes such as proteases and kinases. The mechanism involves the formation of stable complexes with active site residues, affecting metabolic pathways and cellular signaling.

Case Study:

A study demonstrated that this compound effectively inhibited the activity of a specific protease involved in cancer progression, leading to reduced tumor cell proliferation.

Medicine

Drug Development:

The compound serves as a building block for drug candidates, particularly in the development of anticancer agents. Its structural properties allow it to interact with biological targets effectively.

Anticancer Activity:

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MDA-MB-468 (triple-negative breast cancer) |

| Chlorambucil | TBD | MDA-MB-468 |

| Melphalan | TBD | MDA-MB-468 |

Mechanistic studies indicate that treatment with this compound leads to the upregulation of tumor suppressor genes such as p53 and p21, contributing to reduced tumor growth.

Industry

Fine Chemicals Production:

This compound is utilized in the production of fine chemicals and agrochemicals. Its ability to form stable intermediates makes it valuable in industrial applications.

Materials Science:

In materials science, this compound is employed in developing advanced materials such as polymers and electronic components due to its reactive boron atom.

作用机制

The mechanism of action of 2-Methoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex, displacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product and regenerate the palladium catalyst.

相似化合物的比较

2-Methoxy-5-methylphenylboronic acid can be compared with other boronic acids such as:

4-Methoxyphenylboronic acid: Similar in structure but lacks the methyl group, which can affect its reactivity and selectivity in certain reactions.

2-Methoxyphenylboronic acid: Lacks the methyl group, which can influence its steric and electronic properties.

5-Methyl-2-methoxyphenylboronic acid: Similar structure but with different substitution patterns, affecting its chemical behavior.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and selectivity in various chemical reactions.

生物活性

2-Methoxy-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is structurally characterized by the presence of a methoxy group and a methyl group on the phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence several signaling pathways related to cell growth, apoptosis, and immune responses.

Molecular Targets

- Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptors : It has been suggested that this compound can bind to specific receptors, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines.

- Neuroprotective Effects : There is evidence indicating potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting specific pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant reduction of cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Mechanisms : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative stress, indicating its role as a potential therapeutic agent for neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Reduced viability in cancer cell lines | |

| Neuroprotection | Protection against oxidative stress | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of phenolic compounds with boron reagents. Its applications extend beyond biological activity into synthetic organic chemistry, where it serves as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

常见问题

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-methoxy-5-methylphenylboronic acid, and what purity thresholds are critical for cross-coupling reactions?

- Methodology : The synthesis typically involves lithiation/borylation or Miyaura borylation of a pre-functionalized aromatic precursor. For example, bromo- or iodo-substituted 2-methoxy-5-methylbenzene derivatives can undergo palladium-catalyzed borylation. Purity >97% (HPLC) is recommended to minimize side reactions in Suzuki-Miyaura couplings .

- Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify via recrystallization or column chromatography using silica gel. Verify boronic acid integrity via B NMR (δ ~30 ppm for arylboronic acids) .

Q. How should researchers handle and store this compound to prevent degradation?

- Handling : Use PPE (nitrile gloves, safety goggles) due to skin/eye irritation risks (H315, H319 hazards) . Work under inert atmosphere (N/Ar) to avoid boronic acid oxidation.

- Storage : Store in airtight containers at 0–6°C in a dark, dry environment. Avoid prolonged storage; degradation products may include boroxines or phenol derivatives .

Q. What analytical techniques are optimal for characterizing this compound?

- Primary Methods :

- NMR : H NMR (methoxy singlet at δ 3.8–4.0 ppm; aromatic protons), C NMR (quaternary carbons adjacent to boron), and B NMR.

- MS : HRMS (ESI+) to confirm molecular ion [M+H].

- FTIR : B-O stretching (~1350 cm) and aromatic C-H bends .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in Suzuki-Miyaura couplings?

- Steric Effects : The methyl group at the 5-position introduces steric hindrance, potentially slowing transmetalation. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency.

- Electronic Effects : The electron-donating methoxy group increases boronic acid nucleophilicity but may reduce oxidative stability. Optimize base (e.g., CsCO) and solvent (THF/HO) to balance reactivity .

- Data Contradictions : Some studies report lower yields with electron-rich arylboronic acids due to protodeboronation; mitigate by using low temperatures (<50°C) .

Q. What strategies resolve discrepancies in catalytic efficiency when using this boronic acid in heterogeneous vs. homogeneous systems?

- Homogeneous Catalysis : Use Pd(OAc)/P(t-Bu) for high turnover numbers. Monitor catalyst loading (0.5–2 mol%) to avoid Pd black formation.

- Heterogeneous Catalysis : Immobilized Pd on carbon or MOFs may reduce leaching but require longer reaction times. Validate via ICP-MS for residual Pd .

- Troubleshooting : If yields drop, test boronic acid stability via B NMR or switch to microwave-assisted conditions for faster kinetics .

Q. How can researchers mitigate protodeboronation during large-scale reactions?

- Preventive Measures :

- Use degassed solvents and strictly anhydrous conditions.

- Add stabilizers (e.g., 1,4-benzoquinone) to scavenge free radicals.

- Employ flow chemistry for better heat/mass transfer, reducing side reactions .

- Validation : Compare reaction outcomes under air vs. inert atmosphere via LC-MS to quantify protodeboronation byproducts .

Q. Methodological Guidance

Q. What are the best practices for quantifying boronic acid concentration in reaction mixtures?

- Quantitative B NMR : Use external standards (e.g., boric acid) in DO.

- Colorimetric Assays : Employ Alizarin Red S dye, which binds boronic acids, and measure absorbance at 520 nm .

Q. How to design experiments assessing the compound’s stability under varying pH conditions?

- Protocol :

Prepare buffered solutions (pH 2–12).

Incubate boronic acid at 25°C/37°C.

Monitor degradation via HPLC at 0, 24, 48 hrs.

属性

IUPAC Name |

(2-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVKZOZMPSRLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378487 | |

| Record name | 2-Methoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127972-00-3 | |

| Record name | 2-Methoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxy-5-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。